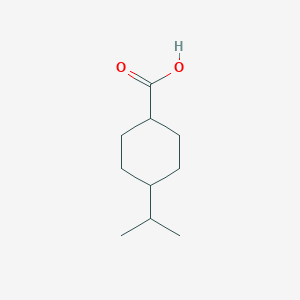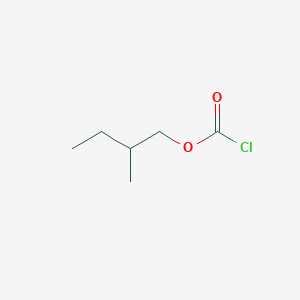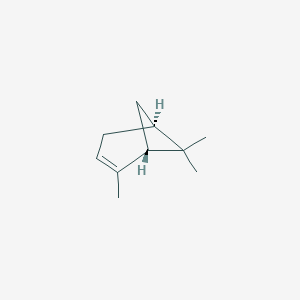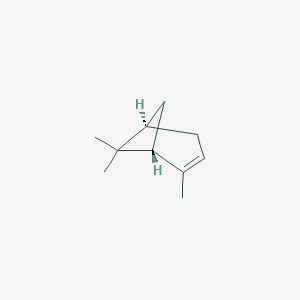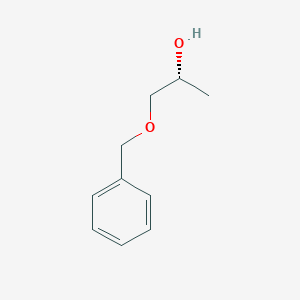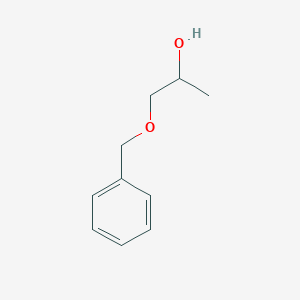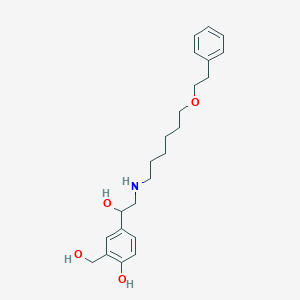
4-叔丁基-3-羟基-2,6-二甲苯基乙腈
描述
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves reactions that introduce the tert-butyl group into the molecular structure, enhancing steric bulk and influencing reactivity. For instance, the silver-catalyzed tert-Butyl 3-Oxopent-4-ynoate π-cyclizations demonstrate how tert-butyl groups can participate in cyclization reactions, offering insights into potential synthetic routes that might apply to 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (Hermann & Brückner, 2018).
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is significantly influenced by the bulky tert-butyl group. Studies on compounds such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate reveal how tert-butyl groups affect molecular conformation and stabilization through intramolecular interactions (Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl groups can significantly affect the chemical reactivity and properties of a compound. The serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile shows how tert-butyl containing compounds can undergo unique chemical reactions, potentially offering parallels to the reactivity of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (Klenov et al., 2016).
Physical Properties Analysis
The presence of a tert-butyl group can influence the physical properties of compounds, such as solubility, boiling point, and crystalline structure. For example, the unique inclusion behavior of tert-butyl-containing calixarenes towards small organic molecules demonstrates how tert-butyl groups can affect solubility and inclusion complexes (Morohashi et al., 2013).
Chemical Properties Analysis
The chemical properties of tert-butyl compounds, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are shaped by the steric and electronic effects of the tert-butyl group. The electrochemical oxidation studies of tert-butyl phenols offer insights into how these groups influence electrochemical behavior, which could be relevant to understanding the chemical properties of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (Richards et al., 1975).
科学研究应用
芳香族化合物的区域选择性单氯化:乙腈中的叔丁基次氯酸盐/HNa faujasite X 是在温和条件下区域选择性单氯化芳香族化合物的有效体系,与其他氯化试剂相比具有优势 (Smith 等,1999)。
有臭味化合物的合成:与 4-叔丁基-3-羟基-2,6-二甲苯基乙腈相关的叔丁基乙酰硫代乙酸酯用于合成 3-乙酰基-4-羟基-5,5-二甲基呋喃-2(4H)-酮等化合物,以其强烈的臭味而闻名 (Fox & Ley, 2003)。
银催化的环化:使用叔丁基 3-氧代戊-4-炔酸的银催化环化可以产生多种化合物,如 3,6-二芳基-4-羟基-2-吡喃酮或 2,芳基-4-(芳基亚甲基)四酮酸 (Hermann & Brückner, 2018)。
电化学氧化研究:在乙腈中氧化 2,6-二叔丁基-4-异丙基苯酚会产生各种产物,其中苯氧基自由基起着关键作用 (Richards & Evans, 1977)。
药代动力学研究:使用高分辨率气相色谱-质谱法测定大鼠血浆中的 3-叔丁基-4-羟基茴香醚,可以进行口服给药后的药代动力学研究 (Bailey 等,1981)。
比较细胞毒性研究:丁基羟基甲苯 (BHT) 及其衍生物特布卡表现出对分离的大鼠肝细胞的比较毒性作用,突出了化学修饰对毒性的重要性 (Nakagawa 等,1994)。
作用机制
属性
IUPAC Name |
2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-9-8-12(14(3,4)5)13(16)10(2)11(9)6-7-15/h8,16H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKJZHRCKQJXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC#N)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971064 | |
| Record name | (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile | |
CAS RN |
55699-10-0 | |
| Record name | 4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55699-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055699100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-3-hydroxy-2,6-xylylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
